2-Chloro-N-(1-cyanocyclobutyl)acetamide

Organic synthesis Nucleophilic substitution Building block

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7) combines a validated Cbl-b pharmacophore (Nurix Therapeutics US-12049471-B2, WO 2024/040955) with a moderately electrophilic 2-chloroacetamide handle (C–Cl BDE ~338 kJ/mol). The cyclobutyl ring (~110 kJ/mol strain) offers conformational constraints distinct from cyclopropyl or cyclopentyl analogs, enabling precise SAR exploration. Higher purity (≥98% HPLC available) ensures batch-to-batch consistency for parallel synthesis and compound library construction. Ideal for E3 ligase-targeted medicinal chemistry programs.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 926273-74-7
Cat. No. B3389510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1-cyanocyclobutyl)acetamide
CAS926273-74-7
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1CC(C1)(C#N)NC(=O)CCl
InChIInChI=1S/C7H9ClN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11)
InChIKeyIIMAEWCHHVCVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Chemical Identity and Baseline Characterization


2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7, MFCD09042619) is a cyanoacetamide derivative with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . The compound features a 1-cyanocyclobutyl group attached to a 2-chloroacetamide moiety, yielding calculated physicochemical properties of LogP 0.79, topological polar surface area (TPSA) 52.89 Ų, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.714 . These parameters indicate moderate lipophilicity and a balanced polarity profile that positions this compound as a versatile building block in medicinal chemistry and organic synthesis applications .

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Procurement Risk of Unverified Substitution


Cyanoacetamide derivatives bearing N-cycloalkyl substituents exhibit distinct electronic and steric profiles that directly impact their reactivity in downstream transformations. LFER (Linear Free Energy Relationship) analysis of N-alkyl and N-cycloalkyl cyanoacetamides demonstrates that the N-substituent influences the Substituent Chemical Shift (SCS) of the N-H hydrogen primarily through steric interaction, while polar substituent effects govern the SCS of the C=O carbon [1]. These electronic perturbations cannot be replicated by simple N-alkyl cyanoacetamides. Furthermore, the cyclobutyl ring introduces specific ring strain and spatial constraints that differentiate it from cyclopropyl (higher strain, different bond angles) and cyclopentyl (lower strain, larger steric bulk) analogs . Consequently, substituting this compound with an alternative cyanoacetamide lacking the precisely defined 1-cyanocyclobutyl and 2-chloro substitution pattern introduces unpredictable changes in reaction kinetics, product yield, and impurity profiles, thereby compromising both synthetic reproducibility and regulatory documentation.

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Comparator-Benchmarked Evidence for Scientific Selection


2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Leaving Group Reactivity vs. Bromo Analog

The 2-chloroacetamide moiety of 2-Chloro-N-(1-cyanocyclobutyl)acetamide provides a balance between reactivity and stability compared to the more labile 2-bromoacetamide analog. The carbon-chlorine bond dissociation energy (BDE) is approximately 338 kJ/mol, whereas the carbon-bromine BDE is approximately 285 kJ/mol [1]. This differential of ~53 kJ/mol translates to moderated nucleophilic substitution kinetics, offering greater synthetic control and reduced premature hydrolysis during reaction work-up. In contrast, 2-bromo-N-(1-cyanocyclobutyl)acetamide (CAS 1480713-68-5, MW 217.06 g/mol) undergoes more rapid substitution and is more susceptible to light- and moisture-induced degradation .

Organic synthesis Nucleophilic substitution Building block

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Purity and Storage Specifications vs. Commercial Alternatives

2-Chloro-N-(1-cyanocyclobutyl)acetamide is available at a minimum purity specification of 98% (HPLC) with storage conditions requiring sealed containers at 2-8°C . This contrasts with the bromo analog 2-bromo-N-(1-cyanocyclobutyl)acetamide, which is typically offered at 95% minimum purity . The higher purity grade of the chloro derivative reduces the burden of pre-reaction purification and minimizes batch-to-batch variability in multi-step synthetic sequences. Additionally, the specified 2-8°C storage requirement for the chloro compound provides a defined stability window that is not always explicitly documented for the bromo analog, which may be more prone to thermal or photolytic decomposition due to the weaker C–Br bond.

Quality control Procurement Reproducibility

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Cyclobutyl Ring Strain Differentiation vs. Cyclopentyl and Cyclopropyl Analogs

The 1-cyanocyclobutyl moiety of 2-Chloro-N-(1-cyanocyclobutyl)acetamide imparts a distinct ring strain profile compared to other cycloalkyl analogs. The cyclobutane ring exhibits a ring strain energy of approximately 110 kJ/mol, intermediate between cyclopropane (115 kJ/mol) and cyclopentane (26 kJ/mol) [1]. This intermediate strain enables unique conformational puckering (equilibrium between planar and bent geometries) that influences the spatial orientation of the cyano and acetamide substituents. The cyclobutyl-specific geometry of the target compound provides a distinct steric and electronic footprint that cannot be replicated by N-(1-cyanocyclopropyl)- or N-(1-cyanocyclopentyl)-substituted analogs . This differentiation is critical when optimizing binding interactions in target-based drug discovery programs, as the cyclobutyl ring offers a balance between the excessive rigidity of cyclopropane and the conformational flexibility of cyclopentane.

Medicinal chemistry Conformational constraint Structure-activity relationship

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Patent-Validated Cbl-b Scaffold Privilege

The N-(1-cyanocyclobutyl) structural motif is a privileged scaffold in Cbl-b (Casitas B-lineage lymphoma-b) E3 ubiquitin ligase inhibition programs. Patent US-12049471-B2 (assigned to Nurix Therapeutics, priority date 2019/05/17) explicitly claims cyano cyclobutyl compounds for Cbl-b inhibition, with the cyclobutyl nitrile group identified as a key pharmacophoric element for target engagement [1]. While 2-Chloro-N-(1-cyanocyclobutyl)acetamide itself is an intermediate rather than a final drug candidate, its core N-(1-cyanocyclobutyl)acetamide scaffold is directly embedded within the claimed chemical space of multiple Cbl-b inhibitor patent families [2]. This patent validation provides procurement justification distinct from non-cyclobutyl cyanoacetamides, which lack the same intellectual property anchoring and demonstrated target relevance in the ubiquitin-proteasome pathway modulation space.

Immuno-oncology E3 ligase Drug discovery

2-Chloro-N-(1-cyanocyclobutyl)acetamide (CAS 926273-74-7): Evidence-Driven Application Scenarios for Procurement Decision-Making


Cbl-b E3 Ligase Inhibitor Intermediate Synthesis

The N-(1-cyanocyclobutyl)acetamide core of this compound is a validated pharmacophoric element in Cbl-b inhibitor development programs. The 2-chloroacetamide group serves as an electrophilic handle for nucleophilic substitution reactions with amine, thiol, or hydroxyl nucleophiles to elaborate the scaffold into more complex Cbl-b inhibitor candidates. Patent literature from Nurix Therapeutics (US-12049471-B2, WO 2024/040955) confirms that cyano cyclobutyl compounds are active in modulating the ubiquitin-proteasome pathway for immuno-oncology applications [1]. For medicinal chemistry groups pursuing Cbl-b or related E3 ligase targets, this compound provides a direct entry point into a well-characterized chemical space with existing structure-activity relationship (SAR) precedent.

Controlled Nucleophilic Substitution for Heterocycle Synthesis

The 2-chloroacetamide moiety provides a reactive yet controllable electrophilic center for nucleophilic substitution, enabling the synthesis of N-substituted cyanoacetamide derivatives. With a C–Cl bond dissociation energy of ~338 kJ/mol (compared to ~285 kJ/mol for C–Br in the bromo analog) [1], this compound offers moderated reactivity that minimizes unwanted side reactions during the construction of nitrogen-, oxygen-, or sulfur-containing heterocyclic systems. Cyanoacetamide derivatives are established precursors for five- and six-membered heterocycles, including pyrazoles, thiazoles, and pyrimidines [2]. The balanced reactivity profile of this specific chloro derivative makes it particularly suitable for multi-step sequences where intermediate stability is paramount.

Structure-Activity Relationship (SAR) Exploration of Cycloalkyl Substituents

The cyclobutyl ring provides a distinct ring strain profile (approximately 110 kJ/mol) that is intermediate between cyclopropane (115 kJ/mol) and cyclopentane (26 kJ/mol) [1]. This intermediate conformational landscape is valuable for SAR studies aimed at optimizing ligand-target interactions, as the cyclobutyl group balances rigidity and flexibility to achieve specific binding pocket complementarity. Researchers seeking to differentiate their lead series from cyclopropyl-containing competitors (which may exhibit excessive metabolic instability) or cyclopentyl-containing analogs (which may suffer from entropic penalties upon binding) can utilize this compound as a building block to install the 1-cyanocyclobutyl motif and evaluate its impact on potency, selectivity, and pharmacokinetic parameters.

High-Purity Building Block for Parallel Synthesis and Library Construction

With a vendor-specified purity of ≥98% (HPLC) and defined storage at 2-8°C in sealed containers [1], this compound meets the quality requirements for parallel synthesis workflows and compound library construction. The higher purity specification (versus ≥95% for the bromo analog [2]) reduces the need for pre-reaction purification and minimizes the risk of cross-contamination in automated synthesis platforms. For core facilities and high-throughput medicinal chemistry groups, the documented purity and storage parameters ensure batch-to-batch consistency and enable robust quality control documentation, which is essential for reproducible biological assay data and compliance with institutional SOPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-(1-cyanocyclobutyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.